molecular formula C18H23N5O3S2 B2503051 N-methyl-2-((5-(4-(2-(m-tolyloxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105226-52-5

N-methyl-2-((5-(4-(2-(m-tolyloxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2503051
CAS RN: 1105226-52-5
M. Wt: 421.53
InChI Key: CLFOBOMQKJCVEZ-UHFFFAOYSA-N
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Description

The compound N-methyl-2-((5-(4-(2-(m-tolyloxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic molecule that appears to be designed for pharmacological purposes. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities. These compounds are generally characterized by the presence of a piperazine ring, a thiazole moiety, and an acetamide group, which are common in medicinal chemistry due to their diverse pharmacological properties .

Synthesis Analysis

The synthesis of related compounds typically involves a two-step chemical process. Initially, amino benzothiazoles or substituted thiazoles are chloroacetylated, followed by a reaction with substituted piperazines in the presence of a base to yield the final N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs . These methods can be adapted to synthesize the compound by altering the substituents on the thiazole and piperazine rings to match the desired structure.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a piperazine ring, which is known to contribute to the pharmacological activity of the molecule. The thiazole ring is another crucial feature that can affect the compound's binding affinity and specificity towards biological targets. The acetamide moiety typically serves as a linker between the core structure and various substituents that can modulate the compound's properties .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups present in the molecule. The acetamide group can participate in hydrogen bonding, which is essential for the interaction with biological targets. The thiazole and piperazine rings can undergo various chemical reactions, such as alkylation, acylation, and substitution, which can be utilized to synthesize derivatives with altered pharmacological profiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of aromatic rings and heteroatoms can influence the compound's lipophilicity, which in turn affects its absorption and distribution in biological systems. The substituents on the thiazole and piperazine rings can be modified to optimize these properties for better pharmacokinetic and pharmacodynamic profiles .

Scientific Research Applications

Synthesis and Biological Activities

Compounds containing the 1,3,4-thiadiazole moiety, similar to N-methyl-2-((5-(4-(2-(m-tolyloxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, have been synthesized and evaluated for various biological activities. These compounds have demonstrated inhibitory effects on bacterial strains such as Xanthomonas campestris pv. oryzae and antiviral activity against tobacco mosaic virus, highlighting their potential in agricultural and antiviral applications (Xia, 2015).

Antimicrobial and Anticancer Activities

Derivatives incorporating thiadiazole and piperazine structures have shown significant antimicrobial activities against strains of gram-positive, gram-negative bacteria, and fungi. Furthermore, some of these derivatives have been developed into nonionic surfactants, evaluated for their physico-chemical properties, surface activities, and biodegradability, suggesting their utility in pharmaceutical and industrial applications (Abdelmajeid et al., 2017).

Antitumor and Leishmanicidal Activities

The synthesis of thiadiazole derivatives has also been targeted for antitumor and leishmanicidal activities. For instance, certain compounds have shown promising leishmanicidal activity against Leishmania major promastigotes, with some analogs exhibiting stronger activity than the reference drug pentostam. This indicates potential therapeutic applications in the treatment of leishmaniasis (Foroumadi et al., 2005). Moreover, thiadiazole compounds have been evaluated for their antitumor activities, highlighting the versatility of this chemical scaffold in developing potential anticancer agents.

Insecticidal Properties

Research has also explored the insecticidal properties of thiadiazole derivatives against agricultural pests such as the cotton leafworm, Spodoptera littoralis. This indicates the potential of thiadiazole-based compounds in developing new insecticides that could contribute to pest management strategies (Fadda et al., 2017).

properties

IUPAC Name

N-methyl-2-[[5-[4-[2-(3-methylphenoxy)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S2/c1-13-4-3-5-14(10-13)26-11-16(25)22-6-8-23(9-7-22)17-20-21-18(28-17)27-12-15(24)19-2/h3-5,10H,6-9,11-12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFOBOMQKJCVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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